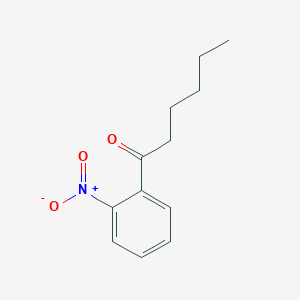
1-(2-Nitrophenyl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)hexan-1-one is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a nitrophenyl group attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)hexan-1-one can be synthesized through several methods. One common approach involves the nucleophilic substitution of 1-bromo-4-nitrobenzene with hexan-2-one oxime using sodium hydroxide (NaOH). The resulting product undergoes rearrangement to form 1-(2-hydroxy-5-nitrophenyl)hexan-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Nitrophenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(2-aminophenyl)hexan-1-one.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require specific catalysts or reagents depending on the desired functional group.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1-(2-aminophenyl)hexan-1-one.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)hexan-1-one has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrophenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Aminophenyl)hexan-1-one: A reduced derivative with an amine group instead of a nitro group.
1-(2-Hydroxyphenyl)hexan-1-one: A hydroxylated derivative with different chemical properties.
Uniqueness: Its derivatives can be tailored for specific uses in various fields of research and industry .
Propiedades
Número CAS |
33844-19-8 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)hexan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3 |
Clave InChI |
FFMBCRMWTOZSRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


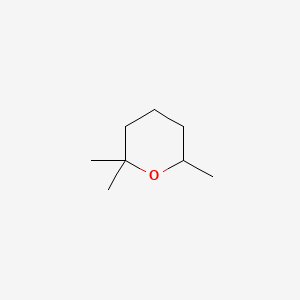
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)



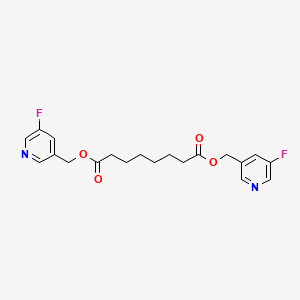


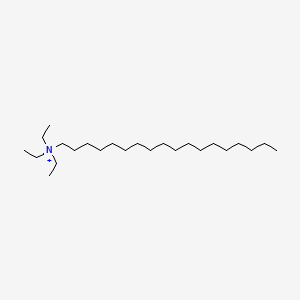
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
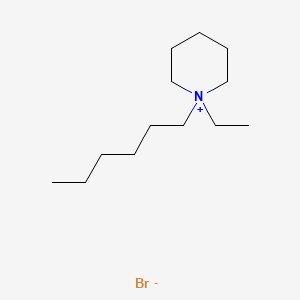

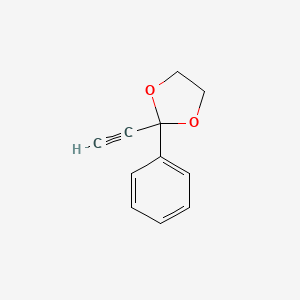
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
